2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of BAPP has been extensively characterized using techniques such as FTIR spectroscopy and elemental analysis. The high purity of BAPP (99.97%) as measured by HPLC and its structural integrity confirmed by various analytical methods underscores its potential in polymer synthesis (Jin Li-qing, 2008).
Chemical Reactions and Properties
BAPP undergoes nucleophilic substitution reactions to introduce fluorinated groups, enhancing polymer properties like solubility and lowering dielectric constants. Its incorporation into polyimides demonstrates improved material properties, including better solubility and lower color intensity compared to non-fluorinated counterparts (Chin‐Ping Yang, Ruei-Shin Chen, & Kuei-Hung Chen, 2005).
Physical Properties Analysis
The physical properties of polymers derived from BAPP, such as tensile strength, initial moduli, and elongation at break, significantly benefit from the monomer's molecular structure. These properties vary across different types of polyimides, influencing their applicability in various industrial applications (Azizollah Mirsamiei, 2018).
Chemical Properties Analysis
BAPP's chemical properties enable the production of polymers with high thermal stability, good solubility in organic solvents, and excellent mechanical properties. These characteristics are pivotal in creating materials suitable for high-performance applications, including electronics and aerospace industries (D. Liaw, Been-Yang Liaw, & M. Tsai, 1997).
Scientific Research Applications
Synthesis and Application in Polymer Science :
- Synthesis : This compound can be synthesized through reactions involving alkali metal carbonate or hydroxides, 2,2-bis(4-hydroxyphenyl)propane, and p-chloro nitrobenzene, with subsequent reduction methods. The production methods vary in reaction conditions, yield, purity, and suitability for large-scale production (Liang Tai-shuo, 2010).
- Polyimide Synthesis : This compound is used as a monomer to prepare polyimide, synthesized from Bisphenol A and p-chloronitrobenzene via nucleophilic substitution reaction. Polyimides derived from this have unique mechanical properties and thermal behaviors, distinct from other polyimides, and show potential for thermoplastic polymers (Cuili Kong et al., 2006).
- Epoxy Thermosets : A bisphenol containing azomethine moiety and aromatic ether linkage has been synthesized from 2,2'-bis(4-aminophenoxy phenyl) propane (BAPP). The curing behavior and properties of the BAPP/DGEBA system change dramatically due to the introduction of bisphenol, indicating its potential for enhancing the properties of epoxy/diamine thermoset (Xing-hong Zhang et al., 2007).
Environmental and Bioremediation :
- Bisphenol A Bioremediation : Bisphenol A, an environmental pollutant, is related to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane. A study demonstrated the use of laccase from Fusarium incarnatum UC-14 in a reverse micelles system to significantly eliminate Bisphenol A, indicating a potential pathway for bioremediation and understanding the environmental fate of related compounds (Urvish Chhaya & A. Gupte, 2013).
Advanced Material Properties :
- Fluorinated Polyurethane Elastomers : Novel fluorinated polyurethane elastomers (FPUEs) based on 2,2-Bis[4-(4-amino-2-trifluoromehyloxyphenyl) phenyl]propane show low surface tension, low water absorption, good thermal stability, and flame resistance, indicating its utility in creating advanced materials with specific desirable properties (Wentao Xu et al., 2012).
Thermal and Mechanical Analysis :
- Thermal Studies : Bisphenol-A based bismaleimide, derived from 2,2-bis[4-(4-maleimidophenoxy phenyl)]propane, shows enhanced thermal stability and char formation when blended with various nanoclays. These materials could be significant in applications requiring high thermal resistance (C. Vijayakumar et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWGXGSGPYISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051650 | |
Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-(4-aminophenoxy)phenyl]propane | |
CAS RN |
13080-86-9 | |
Record name | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13080-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-(4-aminophenoxy)phenyl)dimethylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
2,2‐Bis[4‐(4‐aminophenoxy)phenyl] propane (BAPP), as a monomer to prepare polyimide, was synthesized from Bisphenol A and p‐chloronitrobenzene via the nucleophilic …
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